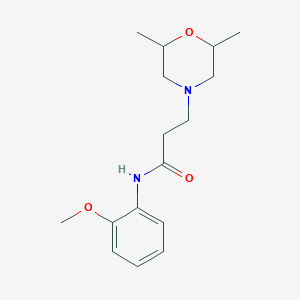![molecular formula C20H23ClN2O2S B11598377 (5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11598377.png)
(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮 是一种合成有机分子,其结构复杂,包括一个苄叉基、一个环己基环和一个咪唑烷酮核心。
准备方法
合成路线及反应条件
(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮 的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
苄叉中间体的形成: 在碱性条件下,3-氯-4-(丙-2-烯-1-基氧基)苯甲醛与合适的环己胺衍生物反应,形成苄叉中间体。
环化: 中间体与硫脲衍生物环化,形成咪唑烷酮核心。
最终修饰:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和高纯度。这包括使用先进技术,如连续流动反应器、反应条件的高通量筛选以及催化剂的使用,以提高反应效率。
化学反应分析
反应类型
(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮: 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫代羰基转化为硫醇或其他还原形式。
取代: 在适当的条件下,氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚砜或砜,而取代反应可以在氯原子位置引入各种官能团。
科学研究应用
(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮: 有多种科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其在各种疾病中的潜在治疗效果。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节受体活性以影响细胞信号传导。
诱导细胞应激: 触发氧化应激或其他导致细胞死亡或功能改变的细胞反应。
相似化合物的比较
(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮: 可以与类似化合物进行比较,例如:
乙酰乙酸乙酯: 在各种合成应用中使用的更简单的分子.
乙酰丙酮: 以其酮-烯醇互变异构和在配位化学中的应用而闻名.
这些比较突出了(5Z)-5-[3-氯-4-(丙-2-烯-1-基氧基)苄叉基]-3-环己基-1-甲基-2-硫代亚氨基咪唑烷-4-酮 独特的结构特征和反应性,使其成为研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C20H23ClN2O2S |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H23ClN2O2S/c1-3-11-25-18-10-9-14(12-16(18)21)13-17-19(24)23(20(26)22(17)2)15-7-5-4-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3/b17-13- |
InChI 键 |
UXKWANRZIAARMF-LGMDPLHJSA-N |
手性 SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OCC=C)Cl)/C(=O)N(C1=S)C3CCCCC3 |
规范 SMILES |
CN1C(=CC2=CC(=C(C=C2)OCC=C)Cl)C(=O)N(C1=S)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11598295.png)
![(5Z)-2-(2-methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598300.png)
![(5E)-3-(3-chlorophenyl)-2-hydroxy-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11598303.png)
![2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11598305.png)
![11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598310.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethylamino)methyl]-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11598312.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11598316.png)
![9-(3,5-dimethylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11598320.png)
![prop-2-en-1-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598340.png)

![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11598359.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598368.png)
![isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598378.png)
